
Salicylamide
Overview
Description
Salicylamide (C₇H₇NO₂; CAS 65-45-2) is a weakly acidic (pKa 8.2) analgesic and antipyretic derived from salicylic acid. Its structure features a hydroxyl (-OH) group and an amide (-CONH₂) moiety (Fig. 1), which reduces gastrointestinal side effects compared to salicylic acid by avoiding hydrolysis to free salicylates . It undergoes extensive first-pass metabolism in the intestinal mucosa, forming glucuronide and sulfate conjugates, which mitigates gastric irritation . Clinically, it is used in over-the-counter (OTC) formulations, often combined with aspirin and caffeine for enhanced efficacy .
Preparation Methods
Methyl Salicylate Ammonolysis with Reducing Agents
The reaction of methyl salicylate with ammonia under superatmospheric pressure in the presence of reducing agents represents a foundational industrial method. Developed in US Patent 2,570,502, this approach mitigates the discoloration issues prevalent in earlier ammonolysis techniques .
Reaction Mechanism and Conditions
Methyl salicylate reacts with aqueous ammonia at 30–70°C under pressures of 5–100 psi. The inclusion of reducing agents such as ammonium sulfite (0.2–5% by weight) suppresses oxidative side reactions, which are responsible for gray or pink discoloration in the final product . The reaction proceeds via nucleophilic attack of ammonia on the ester carbonyl, yielding this compound and methanol as a byproduct:
3\text{OCOC}6\text{H}4\text{OH} + \text{NH}3 \rightarrow \text{H}2\text{NC(O)C}6\text{H}4\text{OH} + \text{CH}3\text{OH}
The reducing agent stabilizes intermediates, ensuring >95% conversion within 4–12 hours .
Purification and Yield
Post-reaction, ammonia and methanol are distilled off, and the residue is crystallized from ethanol or water. This method achieves 85–90% yield with a purity of 99.2%, meeting pharmaceutical-grade standards .
Higher Alkyl Esters for Accelerated Ammonolysis
US Patent 7,262,325 introduces a high-yield method using C4 or higher alkyl esters of salicylic acid (e.g., butyl salicylate) instead of methyl esters .
Comparative Efficiency
Butyl salicylate reacts with ammonia in alcohol solvents at 25–50°C, completing in 48 hours with 95% yield and 99% purity. In contrast, methyl esters require 7–9 days for 60% yield under similar conditions . The longer alkyl chain reduces steric hindrance, accelerating ammonia diffusion into the ester matrix.
Table 1: Alkyl Ester Performance Comparison
Ester Type | Reaction Time | Yield (%) | Purity (%) |
---|---|---|---|
Methyl | 7–9 days | 60 | 95 |
Butyl | 2 days | 95 | 99 |
Platinum-Catalyzed Nitrile Hydrolysis
CN Patent 105,017,053 discloses a one-step synthesis from salicylonitrile using anhydrous platinum tetrachloride () as a catalyst .
Reaction Dynamics
Salicylonitrile () undergoes nucleophilic addition with water in chlorobenzene at reflux (72 hours), facilitated by 39.8 mol% :
6\text{H}4\text{OH} + \text{H}2\text{O} \xrightarrow{\text{PtCl}4} \text{H}2\text{NC(O)C}6\text{H}_4\text{OH}
The catalyst lowers the activation energy for nitrile hydrolysis but results in modest yields (20%) due to competing side reactions .
Purification Challenges
The product is isolated via silica gel chromatography using a sherwood oil/dichloromethane eluent, limiting scalability despite high purity (99.8%) .
Urea-Mediated Carbamate Route
CN Patent 105,646,269 employs urea and phenol under high-temperature (160–280°C) and high-pressure (0.2–2.8 MPa) conditions .
Catalytic System
A ternary catalyst (zinc dihydrogen phosphate, lithium oxide, sodium hydroxide) facilitates phenol carbamation:
6\text{H}5\text{OH} + \text{NH}2\text{CONH}2 \rightarrow \text{H}2\text{NC(O)C}6\text{H}4\text{OH} + \text{NH}3
Ammonia and nitrogen gas (1:0.3 mass ratio) are introduced to maintain reaction equilibrium .
Industrial Viability
This method achieves 95.22% yield and 99.995% purity after ionized water washing and vacuum drying, making it suitable for bulk pharmaceutical production .
Comparative Analysis of Methodologies
Table 2: Synthesis Method Performance Metrics
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Methyl Ester Ammonolysis | Ammonium sulfite | 30–70 | 4–12 | 85–90 | 99.2 |
Butyl Ester Ammonolysis | None | 25–50 | 48 | 95 | 99 |
Nitrile Hydrolysis | 110 (reflux) | 72 | 20 | 99.8 | |
Urea Carbamation | ZnHPO, LiO | 160–280 | 4–12 | 95.22 | 99.995 |
Chemical Reactions Analysis
Solvent-Dependent Molecular Clustering
Salicylamide exhibits distinct clustering behavior in ethyl acetate (EtAc), methanol (MeOH), and acetonitrile (AcN) at varying concentrations and time intervals ( ):
-
Cluster size increases with solute concentration and time, plateauing after ~60–72 hours (Figure 2).
-
At equal solute concentration (x), cluster sizes follow: MeOH < EtAc < AcN (Figure 3).
-
At supersaturation (x/x* > 1*), cluster sizes reverse: EtAc > AcN > MeOH (Figure 4).
Table 1: Cluster Sizes at Saturation (48 h)
Solvent | Average Cluster Size (nm) |
---|---|
Methanol | 400 ± 60 |
Ethyl Acetate | 400 ± 60 |
Acetonitrile | 400 ± 60 |
These trends correlate with solute-solvent interactions (e.g., solvation free energy) rather than chemical reactivity ( ).
Spectroscopic and Computational Insights
-
FTIR spectra reveal minimal solvent-induced shifts in amide I (1674 cm⁻¹) and amide II (1589 cm⁻¹) peaks, indicating strong intramolecular hydrogen bonding (Figure 6).
-
Molecular dynamics (MD) simulations show weaker solvation in EtAc compared to MeOH, leading to larger clusters (Figure 7).
Table 2: Solvation Free Energies (MD Simulations)
Solvent | ΔG<sub>solv</sub> (kcal/mol) |
---|---|
Methanol | -14.2 ± 0.3 |
Acetonitrile | -12.8 ± 0.4 |
Ethyl Acetate | -10.5 ± 0.2 |
Hydrogen Bonding Dynamics
-
Solute-solute H-bonds in MeOH exhibit longer lifetimes than in EtAc or AcN (Figure 7h).
-
Solute-solvent H-bonds are strongest in MeOH, suppressing cluster growth despite favorable solute-solute interactions ( ).
Limitations and Recommendations
The provided sources lack explicit data on synthetic transformations (e.g., oxidation, substitution) or reaction mechanisms involving this compound. For a comprehensive analysis of its chemical reactions, additional peer-reviewed studies on its reactivity under varied conditions (e.g., acidic/basic environments, catalytic systems) would be required.
Scientific Research Applications
Antiviral Properties
Salicylamide derivatives exhibit broad-spectrum antiviral activities, making them significant in the ongoing search for effective antiviral agents. Notably:
- Mechanism of Action : this compound derivatives, such as niclosamide and nitazoxanide, inhibit the replication of various RNA and DNA viruses, including influenza A and coronaviruses. These compounds act by interfering with viral replication processes and enhancing autophagy mechanisms within host cells .
- Clinical Trials : Nitazoxanide has shown efficacy in clinical trials against multiple viral infections, including those caused by rotavirus and norovirus. It is currently being evaluated for its effectiveness against COVID-19 .
Table 1: Antiviral Efficacy of this compound Derivatives
Compound | Target Virus | EC50 (µM) | Clinical Status |
---|---|---|---|
Niclosamide | SARS-CoV-2 | 0.057 | Undergoing clinical trials |
Nitazoxanide | Influenza A/B | 10 | Approved for other indications |
This compound | Zika Virus | 0.28 | Preclinical studies |
Inhibition of Aryl Hydrocarbon Receptor
This compound has been identified as a potent antagonist of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of cytochrome P450 enzymes linked to cancer and other diseases:
- Mechanism : By inhibiting TCDD-induced AhR-mediated signal transduction, this compound reduces the expression of cytochrome P450 enzymes that are activated by environmental toxins. This suggests a potential role for this compound in preventing diseases associated with environmental contaminants .
- Research Findings : Studies have demonstrated that this compound effectively blocks the binding of TCDD to AhR, leading to decreased transcription of CYP1 family genes, which are crucial for drug metabolism and detoxification processes .
Treatment of Drug-Resistant Infections
Recent research has explored the repurposing of this compound for treating drug-resistant infections:
- Gonorrhea : this compound has shown promise as a candidate for treating multidrug-resistant gonorrhea. Modifications to its structure have maintained its antibacterial activity while enhancing efficacy against resistant strains .
Table 2: Antibacterial Efficacy Against Gonorrhea
Compound | MIC50 (µg/ml) | Modification Description |
---|---|---|
This compound | 16 | Original compound |
Naphthalene derivative | 8 | Enhanced lipophilicity |
Analgesic and Antipyretic Uses
This compound shares similar analgesic and antipyretic properties with aspirin:
Mechanism of Action
Salicylamide exerts its effects through several mechanisms:
Analgesic and Antipyretic Effects: Similar to salicylic acid, this compound inhibits the synthesis of prostaglandins, which are involved in pain and fever.
Central Nervous System Depression: this compound produces central nervous system depression, leading to its sedative effects.
Vasodilation: It causes dilation of peripheral blood vessels, contributing to its hypotensive effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Physicochemical Properties
Compound | Structure | Molecular Weight (g/mol) | pKa | Key Functional Groups |
---|---|---|---|---|
Salicylamide | 2-hydroxybenzamide | 137.14 | 8.2 | -OH, -CONH₂ |
Aspirin | Acetylsalicylic acid | 180.16 | 3.5 | -OAc, -COOH |
Salicylic Acid | 2-hydroxybenzoic acid | 138.12 | 2.97 | -OH, -COOH |
Acetaminophen | N-acetyl-p-aminophenol | 151.16 | 9.5 | -OH, -NHCOCH₃ |
Key Differences :
- This compound vs. Aspirin/Salicylic Acid : The amide group in this compound replaces the carboxyl (-COOH) group in salicylic acid or the acetyloxy (-OAc) group in aspirin. This modification reduces acidity (higher pKa) and alters solubility and metabolism .
- This compound vs. Acetaminophen: Both are amides, but acetaminophen has a para-substituted phenol, leading to distinct pharmacokinetic profiles. This compound’s solubility in alcohols (C1–C8) decreases with increasing alkyl chain length, unlike acetaminophen, which shows more consistent solubility .
Pharmacological Activity
Mechanistic Insights :
- This compound’s anti-inflammatory effects are weaker in animal models but comparable to salicylic acid in humans, likely due to differences in metabolite profiles .
Pharmacokinetics
Parameter | This compound | Aspirin | Acetaminophen |
---|---|---|---|
Bioavailability | Low (first-pass metabolism) | High (hydrolyzed to salicylate) | High |
Half-life (t₁/₂) | ~1 hour (urinary excretion) | 2–3 hours (salicylate) | 1–4 hours |
Major Metabolites | Glucuronide, sulfate, gentisamide glucuronide | Salicyluric acid, gentisic acid | Glucuronide, sulfate |
Metabolic Notes:
- Fever reduces this compound’s glucuronidation, increasing sulfate and gentisamide metabolites .
- Aspirin’s metabolites (e.g., salicylate) have longer half-lives, enhancing its duration of action .
Solubility and Formulation
- Solubility in Water: this compound (weakly acidic) shows pH-dependent solubility, increasing in alkaline conditions . Its solubility is enhanced 10-fold by antihistamines like chlorpheniramine, outperforming acetaminophen’s 5-fold increase .
- Formulation Challenges : Hydrogel suppositories of this compound require hydrophilic bases (high hydroxyl value) for optimal release, unlike lipophilic bases used for aspirin .
This compound Derivatives
- 5-(Bromoacetyl)this compound : Used as a synthetic intermediate for pharmaceuticals. Its bromoacetyl group enables nucleophilic substitutions, enhancing versatility in drug design .
- N-[2-[(2-Aminoethyl)amino]ethyl]this compound: Features a diaminomethyl side chain, enabling interactions with biological targets like enzymes or receptors .
Biological Activity
Salicylamide, chemically known as 2-hydroxybenzamide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is structurally related to salicylic acid and has been used historically as an analgesic and antipyretic agent. Its derivatives have shown promise in various therapeutic applications, including anti-inflammatory, antibacterial, and antiviral properties. The compound's ability to interact with multiple biological targets makes it a subject of interest in medicinal chemistry.
Antimicrobial Activity
This compound and its derivatives exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Inhibition of Bacterial Growth : this compound has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these pathogens have been reported as low as 18.7 μM for certain derivatives .
- Cytotoxicity : In vitro studies demonstrate that this compound derivatives exhibit cytotoxic effects on human cancer cell lines, with IC50 values ranging from 1.4 to >10 μM depending on the derivative's structure .
- Structure-Activity Relationship (SAR) : Modifications to the this compound structure enhance its lipophilicity and biological activity. For instance, adding bulky lipophilic chains has been correlated with increased antimicrobial efficacy .
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound derivatives against a variety of viral infections.
Broad-Spectrum Antiviral Properties
- Efficacy Against RNA and DNA Viruses : this compound derivatives like niclosamide and nitazoxanide have demonstrated effectiveness against viruses such as influenza A, hepatitis B, and coronaviruses (including SARS-CoV-2). For example, nitazoxanide showed an EC50 value of approximately 3 μM against SARS-CoV-2 .
- Mechanisms of Action :
- Clinical Applications : Clinical trials have indicated that nitazoxanide is effective in treating various viral infections, including uncomplicated influenza and gastrointestinal infections caused by rotavirus .
Case Studies
Several studies illustrate the therapeutic potential and biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound derivatives against clinical isolates of MRSA and VRE (vancomycin-resistant Enterococcus). The results indicated significant antibacterial activity with promising MIC values .
- Antiviral Development : Research focusing on the antiviral effects of this compound derivatives demonstrated their ability to suppress MERS-CoV infection significantly at concentrations as low as 10 μM .
Data Summary
Q & A
Basic Research Questions
Q. How does pH influence the solubility and partition coefficient of salicylamide, and what experimental methods validate these relationships?
this compound’s solubility and partition coefficient (log P) are pH-dependent due to ionization changes. At pH 2.0–6.0, the unionized form dominates (~99%), yielding a log P of ~1.04 and solubility of 4,721 µg/mL. Above pH 8.2 (pKa), ionization increases, reducing log P (e.g., log P = 0.22 at pH 10) but increasing aqueous solubility. At pH 11, solubility drops due to base-catalyzed hydrolysis of the amide group . Methodology:
- Use buffered solutions (0.02 M, ionic strength 0.2) across pH 2–11.
- Measure solubility via shake-flask method and log P via octanol-water partitioning.
- Validate data with the Henderson-Hasselbalch equation and ANOVA (α = 0.05) for significance testing .
Q. What statistical approaches are recommended for analyzing pH-dependent solubility and partition coefficient data?
One-way ANOVA with Post-Hoc LSD tests is critical for identifying significant differences. For example, log P values at pH 2.0–6.0 show no significant difference (p > 0.05), while pH 7.0–10.0 exhibit marked variations (p = 0.000) . Always report mean ± SD (n = 3) and ensure reproducibility across buffer preparations.
Q. How to design cell-based assays to study this compound’s effects on melanogenesis without confounding viability results?
- Use B16F1 melanoma cells treated with this compound (250–1,000 µM) for ≤72 hours.
- Perform trypan blue exclusion assays to confirm viability (no cell death at ≤1,000 µM) .
- Normalize melanin content to cell count (pg/cell) to account for proliferation suppression at high doses (e.g., 55% inhibition at 1,000 µM) .
Advanced Research Questions
Q. How does this compound enhance melanin synthesis despite inhibiting monophenolase activity?
this compound (1,000 µM) increases diphenolase activity by 145% via transcriptional activation of Mitf and tyrosinase genes, overriding its mild monophenolase inhibition (82% residual activity). Use qRT-PCR to confirm upregulated TYR mRNA (e.g., 170% increase at 72 hours) and Western blotting to verify tyrosinase protein levels .
Q. What methodologies resolve contradictions between solubility and stability data at alkaline pH?
At pH 10, solubility peaks (9,874 µg/mL) due to ionization, but stability declines (hydrolysis rate constant = 3.64 × 10⁻² h⁻¹). Reconciling these requires:
- Short-term dissolution studies (≤6 hours) at pH 10 using TLC-densitometry for quantification .
- Formulation additives (e.g., antioxidants) to mitigate hydrolysis while leveraging high solubility .
Q. How to validate computational log P predictions against experimental data for this compound?
Most software (e.g., ACD/Labs, MarvinSketch) overestimates log P by up to 25%. Use experimental benchmarks:
- Octanol-phosphate buffer (1:30 ratio, pH 7.4) yields log P = 1.38 ± 0.19 .
- Prioritize the CSlogP program, which aligns closest with empirical values .
Q. What kinetic models best describe this compound’s release from κ-carrageenan capsules?
Zero-order kinetics dominate at pH 4.5 (release constant = 4.14 ppm/min). Use USP dissolution apparatus with sink conditions and HPLC quantification. Note ionic strength effects: higher carrageenan content slows release due to hydrogen bonding .
Q. Data Contradiction Analysis
Q. Why do diphenolase and intracellular tyrosinase activities show divergent responses to this compound?
this compound enhances diphenolase activity in vitro (145% at 1,000 µM) but has no direct effect on cellular tyrosinase. This discrepancy arises from:
- Competing mechanisms: Transcriptional upregulation of TYR increases enzyme quantity, while direct inhibition alters quality .
- Use DOPA staining to differentiate intracellular activity from gene expression effects .
Q. How to address variability in partition coefficient measurements across solvent systems?
Discrepancies in log P (e.g., 1.04 at pH 6 vs. 1.38 at pH 7.4) stem from solvent ratios and temperature. Standardize protocols:
- Fixed octanol-buffer ratios (1:20–1:80).
- Control temperature (25°C vs. 37°C; log P decreases with heating) .
Properties
IUPAC Name |
2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZKKFZAGNVIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Record name | 2-HYDROXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20494 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36205-82-0 (mono-hydrochloride salt) | |
Record name | Salicylamide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021726 | |
Record name | Salicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-hydroxybenzamide appears as odorless white or slightly pink crystals. Bitter taste, leaves a sensation of warmth on the tongue. pH (saturated aqueous solution at 82 °F) about 5. Sublimation begins at the melting point. (NTP, 1992), Solid | |
Record name | 2-HYDROXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20494 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Salicylamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
518 °F at 760 mmHg (decomposes) (NTP, 1992), 181.5 °C @ 14 MM HG, 181.50 °C. @ 760.00 mm Hg | |
Record name | 2-HYDROXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20494 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Salicylamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08797 | |
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Record name | SALICYLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Salicylamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOLUBILITY IN WATER: 0.2% @ 30 °C; 0.8% @ 47 °C; IN GLYCEROL: 2.0% @ 5 °C; 5.0% @ 39 °C; 10.0% @ 60 °C; IN PROPYLENE GLYCOL: 10.0% @ 5 °C, SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE, FREELY SOL IN SOLN OF ALKALIES, SOL IN CHLOROFORM, ALC, ETHER, Water solubility = 2.06X10+3 mg/L at 25 °C, 2060 mg/L @ 25 °C (exp) | |
Record name | 2-HYDROXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20494 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Salicylamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | SALICYLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Salicylamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.175 at 284 °F (NTP, 1992) - Denser than water; will sink, 1.175 @ 140 °C/4 °C | |
Record name | 2-HYDROXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20494 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SALICYLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE OR SLIGHTLY PINK CRYSTALLINE POWDER, YELLOW LEAFLETS FROM DILUTE ALCOHOL | |
CAS No. |
65-45-2 | |
Record name | 2-HYDROXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20494 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Salicylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Salicylamide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicylamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08797 | |
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Record name | salicylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757318 | |
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Record name | salicylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Salicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SALICYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM8BM710ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SALICYLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Salicylamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284 °F (NTP, 1992), 140 °C | |
Record name | 2-HYDROXYBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20494 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Salicylamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SALICYLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Salicylamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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